ethyl 6-amino-5-cyano-2-methyl-4-[4-(propan-2-yl)phenyl]-4H-pyran-3-carboxylate
CAS No.:
Cat. No.: VC10175855
Molecular Formula: C19H22N2O3
Molecular Weight: 326.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22N2O3 |
|---|---|
| Molecular Weight | 326.4 g/mol |
| IUPAC Name | ethyl 6-amino-5-cyano-2-methyl-4-(4-propan-2-ylphenyl)-4H-pyran-3-carboxylate |
| Standard InChI | InChI=1S/C19H22N2O3/c1-5-23-19(22)16-12(4)24-18(21)15(10-20)17(16)14-8-6-13(7-9-14)11(2)3/h6-9,11,17H,5,21H2,1-4H3 |
| Standard InChI Key | OXVBQVHAMXGHJW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)C(C)C)C#N)N)C |
| Canonical SMILES | CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)C(C)C)C#N)N)C |
Introduction
Chemical Identity and Nomenclature
Structural Characteristics
The compound features a 4H-pyran core substituted at positions 2, 4, 5, and 6. Key functional groups include:
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Ethyl carboxylate at position 3, enhancing solubility in organic solvents.
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Methyl group at position 2, contributing to steric stabilization .
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4-(Propan-2-yl)phenyl at position 4, introducing aromaticity and bulk .
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Amino and cyano groups at positions 6 and 5, respectively, enabling hydrogen bonding and nucleophilic reactivity .
The IUPAC name, ethyl 6-amino-5-cyano-2-methyl-4-(4-propan-2-ylphenyl)-4H-pyran-3-carboxylate, systematically describes this arrangement . Its SMILES string (CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)C(C)C)C#N)N)C) and InChIKey (OXVBQVHAMXGHJW-UHFFFAOYSA-N) provide unambiguous representations for computational studies .
Synthesis and Optimization
Multicomponent Reaction (MCR) Approaches
Pyran derivatives are typically synthesized via one-pot MCRs. For this compound, a three-component reaction involving:
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4-Isopropylbenzaldehyde (aromatic aldehyde)
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Malononitrile (active methylene component)
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Ethyl acetoacetate (1,3-dicarbonyl compound)
yields the target molecule under catalytic conditions. A KF-Al₂O₃ catalyst facilitates nucleophilic addition and cyclization at 80°C, achieving near-quantitative yields in solvent-free microwave-assisted reactions .
Table 1: Synthetic Conditions and Yields
| Reactants | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| 4-Isopropylbenzaldehyde | KF-Al₂O₃ | 80 | 1 | 95 | |
| Butyraldehyde* | Decaniobate | 80 | 1 | 100 |
*Analogous system for comparative analysis .
Mechanistic Insights
The reaction proceeds via Knoevenagel condensation between the aldehyde and malononitrile, followed by Michael addition of ethyl acetoacetate. Cyclization and tautomerization yield the 4H-pyran ring, with the amino group arising from nitrile hydrolysis under basic conditions . Microwave irradiation enhances reaction efficiency by promoting uniform heating and reducing side reactions .
Structural and Crystallographic Analysis
Planarity of the Pyran Ring
X-ray diffraction studies of analogous compounds (e.g., ethyl 6-amino-5-cyano-4-propyl-4H-pyran-3-carboxylate) reveal near-planar pyran rings (RMSD = 0.059 Å) . The title compound likely adopts a similar conformation, stabilized by intramolecular hydrogen bonds between the amino group (N–H) and carbonyl oxygen (C=O) .
Intermolecular Interactions
Crystal packing is governed by:
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N–H⋯O hydrogen bonds between amino and carboxylate groups.
These interactions suggest potential for cocrystal engineering to modulate solubility and stability.
Applications and Research Frontiers
Pharmaceutical Intermediate
Pyran derivatives are precursors to bioactive molecules. The amino and cyano groups enable derivatization into:
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Anticancer agents: Via Schiff base formation with aldehydes.
Materials Science
The rigid, planar structure and π-conjugated system make this compound a candidate for:
Challenges and Future Directions
Despite its promise, gaps persist in:
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Toxicity profiling: No in vivo data are available; preliminary in vitro studies recommend handling precautions.
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Scale-up protocols: Microwave synthesis, while efficient, poses engineering challenges for industrial production .
Future research should prioritize:
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Cocrystallization studies to enhance bioavailability.
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Computational modeling to predict reactivity and binding affinities.
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